L-threonic acid

Description

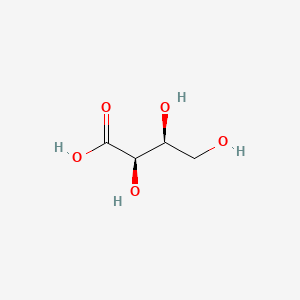

Structure

3D Structure

Properties

IUPAC Name |

(2R,3S)-2,3,4-trihydroxybutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O5/c5-1-2(6)3(7)4(8)9/h2-3,5-7H,1H2,(H,8,9)/t2-,3+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPIJQSOTBSSVTP-STHAYSLISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]([C@H](C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60223339 | |

| Record name | Threonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60223339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Threonic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000943 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

53 mg/mL | |

| Record name | Threonic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000943 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

7306-96-9 | |

| Record name | L-Threonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7306-96-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Threonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007306969 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-threonic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11192 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Threonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60223339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | THREONIC ACID, L- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/75B0PMW2JF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Threonic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000943 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

L-Threonic Acid: An In-depth Technical Guide on its Role as a Metabolite of Ascorbic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Threonic acid is a significant metabolite of ascorbic acid (Vitamin C) degradation in humans and other mammals.[1][2][3] This sugar acid, derived from the oxidative cleavage of ascorbic acid, has garnered increasing interest in the scientific community, not only for its role in vitamin C catabolism but also for its own potential physiological activities.[4] This technical guide provides a comprehensive overview of this compound as a metabolite of ascorbic acid, detailing its biochemical pathways, quantitative analysis, experimental protocols, and known physiological significance.

Biochemical Pathway of Ascorbic Acid Degradation to this compound

The primary pathway for the formation of this compound from ascorbic acid involves a series of oxidative and hydrolytic reactions. This process is a key part of ascorbate (B8700270) catabolism in both plants and animals.[5]

-

Oxidation of Ascorbic Acid: L-Ascorbic acid first undergoes a two-electron oxidation to form dehydroascorbic acid (DHA). This conversion can occur non-enzymatically in the presence of reactive oxygen species or be catalyzed by enzymes such as ascorbate oxidase.[6]

-

Hydrolysis of Dehydroascorbic Acid: DHA is an unstable molecule and can be hydrolyzed to 2,3-diketo-L-gulonic acid.[6]

-

Oxidative Cleavage: The six-carbon chain of 2,3-diketo-L-gulonic acid is then cleaved. In the presence of hydrogen peroxide, it can be transformed into this compound (a four-carbon molecule) and oxalic acid (a two-carbon molecule).[7][8] this compound is derived from carbons 3, 4, 5, and 6 of the original L-ascorbic acid molecule.[5]

Quantitative Data

The concentration of this compound in biological fluids can vary based on dietary intake of ascorbic acid and individual metabolic differences. The following tables summarize available quantitative data.

Table 1: Endogenous and Post-Supplementation Levels of this compound in Human Plasma

| Parameter | Value | Condition | Reference |

| Endogenous Concentration | Detectable | Normal physiological state | [9] |

| Lower Limit of Quantitation (LLOQ) | 0.25 µg/mL | HPLC-MS/MS Method | [10] |

| Calibration Range | 100 - 10,000 ng/mL | LC-MS/MS with Derivatization | [11] |

| Cmax (Single Dose 675 mg Ca L-threonate) | 15.5 ± 4.6 mg/L | Pharmacokinetic Study | [12] |

| Cmax (Single Dose 2025 mg Ca L-threonate) | 32.3 mg/L (fasted), 39.1 mg/L (fed) | Pharmacokinetic Study | [9] |

| Cmax (Single Dose 4050 mg Ca L-threonate) | 42.8 mg/L | Pharmacokinetic Study | [12] |

| Tmax (Single Dose) | ~2.0 h | Pharmacokinetic Study | [9] |

| t1/2 (Single Dose) | ~2.5 h | Pharmacokinetic Study | [9] |

Table 2: Urinary Excretion of this compound

| Parameter | Value | Condition | Reference |

| Endogenous Concentration | Detectable | Normal physiological state | [13] |

| Lower Limit of Quantitation (LLOQ) | 2.5 µg/mL | HPLC-MS/MS Method | [10] |

| Calibration Range | 2.5 - 500 µg/mL | HPLC-MS/MS Method | [10] |

| Cumulative Excretion (24h post 675 mg dose) | 10.3% of administered dose | Pharmacokinetic Study | [9] |

| Cumulative Excretion (24h post 2025 mg dose) | 4.2% of administered dose | Pharmacokinetic Study | [9] |

| Cumulative Excretion (24h post 4050 mg dose) | 3.3% of administered dose | Pharmacokinetic Study | [9] |

Experimental Protocols

Quantification of this compound in Human Plasma and Urine by HPLC-MS/MS

This protocol is adapted from a validated method for the determination of L-threonate in human plasma and urine.[10]

1. Sample Preparation:

-

Plasma:

-

To 100 µL of plasma, add 300 µL of methanol (B129727) for protein precipitation.

-

Vortex for 3 minutes.

-

Centrifuge at 10,000 x g for 10 minutes.

-

Collect the supernatant for analysis.

-

-

Urine:

-

Dilute urine samples with deionized water. The dilution factor should be determined based on expected concentrations.

-

2. HPLC Conditions:

-

Column: YMC J'Sphere C18 (or equivalent)

-

Mobile Phase: Methanol:Acetonitrile:10mM Ammonium Acetate (20:5:75, v/v)

-

Flow Rate: 0.2 mL/min

-

Injection Volume: 10 µL

3. Mass Spectrometry Conditions:

-

Instrument: Triple-quadrupole tandem mass spectrometer

-

Ionization Mode: Negative Electrospray Ionization (ESI)

-

Detection Mode: Multiple Reaction Monitoring (MRM)

-

Ion Transition for L-threonate: m/z 134.5 → 74.7[10]

Enzymatic Assay for Dehydroascorbic Acid Reductase (DHAR)

This spectrophotometric assay measures the activity of DHAR by monitoring the formation of ascorbic acid.[14]

1. Reagents:

-

Phosphate (B84403) buffer (e.g., 100 mM, pH 7.0)

-

Reduced glutathione (B108866) (GSH) solution

-

Dehydroascorbic acid (DHA) solution

-

Enzyme extract (from tissue homogenate or cell lysate)

2. Assay Procedure:

-

Prepare a reaction mixture containing phosphate buffer, GSH, and the enzyme extract in a cuvette.

-

Initiate the reaction by adding the DHA solution.

-

Immediately monitor the increase in absorbance at 265 nm (the wavelength of maximum absorbance for ascorbic acid) over time using a spectrophotometer.

-

The rate of increase in absorbance is proportional to the DHAR activity.

3. Calculation:

The enzyme activity can be calculated using the molar extinction coefficient of ascorbic acid (14.5 mM⁻¹ cm⁻¹ at 265 nm).

Physiological Significance and Signaling

Beyond being a breakdown product of vitamin C, this compound has demonstrated biological activities, particularly in the nervous system.

Enhancement of Magnesium Bioavailability

This compound has been shown to enhance the bioavailability of magnesium in the brain.[15] When administered as magnesium L-threonate, it can increase magnesium concentrations in the cerebrospinal fluid.[16] This is significant as magnesium plays a crucial role in synaptic plasticity and cognitive function.

Neuronal Signaling

Studies have indicated that L-threonate can directly impact neuronal function. It has been found to upregulate the expression of the NR2B subunit of the NMDA receptor in cultured hippocampal neurons.[16] The NMDA receptor is critical for synaptic plasticity, learning, and memory. By modulating NMDA receptor expression, this compound may contribute to the cognitive-enhancing effects observed with magnesium L-threonate supplementation.

Conclusion and Future Directions

This compound is a key metabolite in the degradation of ascorbic acid, with emerging evidence of its own bioactive properties. Its role in enhancing magnesium bioavailability in the brain and modulating neuronal signaling pathways presents exciting opportunities for research and drug development, particularly in the context of cognitive health.

Further research is warranted to:

-

Establish definitive reference ranges for endogenous this compound in a healthy adult population under normal dietary conditions.

-

Elucidate the complete enzymatic pathway of ascorbic acid degradation to this compound in humans, including detailed characterization of enzymes like 2,3-diketo-L-gulonate decarboxylase.

-

Explore the full spectrum of this compound's signaling activities and its potential direct interactions with cellular receptors and its influence on gene expression, independent of its role as a magnesium carrier.

This in-depth technical guide provides a solid foundation for researchers and professionals in the field, summarizing the current knowledge and highlighting key areas for future investigation into the multifaceted role of this compound.

References

- 1. ascorbic acid cataboism [iubmb.qmul.ac.uk]

- 2. academic.oup.com [academic.oup.com]

- 3. Ascorbic acid metabolism and functions: A comparison of plants and mammals - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Threonic acid - Wikipedia [en.wikipedia.org]

- 5. Analysis Profiling of 48 Endogenous Amino Acids and Related Compounds in Human Plasma Using Hydrophilic Interaction Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. files01.core.ac.uk [files01.core.ac.uk]

- 7. Chemical Stability of Ascorbic Acid Integrated into Commercial Products: A Review on Bioactivity and Delivery Technology - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Determination of L-threonate in human plasma and urine by high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. LC-MS/MS method with chemical derivatization for quantitation of L-threonate in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. biorxiv.org [biorxiv.org]

- 13. researchgate.net [researchgate.net]

- 14. A spectrophotometric assay for dehydroascorbate reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. metagenicsinstitute.com [metagenicsinstitute.com]

- 16. Regulation of structural and functional synapse density by L-threonate through modulation of intraneuronal magnesium concentration - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biosynthesis of L-Threonic Acid from Vitamin C: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-threonic acid, a key metabolite of Vitamin C (L-ascorbic acid), is of growing interest in neuroscience and drug development, primarily due to its role in facilitating magnesium uptake in the brain. Understanding its biosynthesis from the ubiquitous Vitamin C is crucial for harnessing its therapeutic potential. This technical guide provides an in-depth exploration of the biosynthetic and chemical synthesis pathways leading to this compound from L-ascorbic acid. It includes a summary of quantitative data, detailed experimental protocols for both chemical and enzymatic synthesis, and visual representations of the core pathways and workflows to facilitate comprehension and further research.

Introduction

This compound is a four-carbon sugar acid naturally occurring as a metabolite of L-ascorbic acid.[1][2] Its biological significance has been highlighted in recent years, particularly in the context of cognitive health. As a component of magnesium L-threonate, it has been shown to enhance synaptic density and neuronal plasticity.[3] This has spurred interest in its production and therapeutic applications. The primary route to this compound, both biologically and synthetically, begins with the oxidative degradation of Vitamin C.[3][4] This guide delineates the known pathways and provides practical information for researchers in the field.

Biosynthesis and Chemical Synthesis Pathways

The conversion of L-ascorbic acid to this compound involves the oxidative cleavage of the six-carbon ascorbate (B8700270) molecule. This process can occur through both enzymatic and non-enzymatic routes.

The Dehydroascorbic Acid (DHA) Pathway

The most well-documented pathway proceeds through the oxidation of L-ascorbic acid to L-dehydroascorbic acid (DHA).[5] DHA is then hydrolyzed to 2,3-diketo-L-gulonic acid (DKG). The subsequent cleavage of the carbon chain between C2 and C3 of DKG yields this compound (a four-carbon fragment) and oxalic acid (a two-carbon fragment).[4][5] In this pathway, this compound is specifically formed from carbons 3 through 6 of the original L-ascorbic acid molecule.[6]

An important intermediate in this pathway, particularly in plants, is 4-O-oxalyl-L-threonate.[6] This intermediate is then hydrolyzed by an esterase to yield this compound and oxalate.[3] The pathway can proceed extracellularly in some organisms.[6]

Chemical Synthesis via Hydrogen Peroxide Oxidation

A common and efficient method for the chemical synthesis of this compound involves the direct oxidation of L-ascorbic acid using hydrogen peroxide (H₂O₂).[4][6] This reaction is typically carried out under alkaline conditions, often in the presence of a metal hydroxide (B78521) or carbonate which can also serve to precipitate the oxalic acid byproduct as an insoluble salt, simplifying purification.[4][7]

Quantitative Data

The following tables summarize key quantitative data related to the synthesis and degradation of L-ascorbic acid, providing context for the formation of this compound.

Table 1: Reaction Conditions and Yield for Chemical Synthesis of this compound from L-Ascorbic Acid

| Parameter | Value | Reference |

| Starting Material | L-Ascorbic Acid | [7] |

| Oxidizing Agent | Hydrogen Peroxide (30%) | [7] |

| Salifying Agent | Sodium Hydroxide | [7] |

| Molar Ratio (L-Ascorbic Acid:H₂O₂:NaOH) | 1 : 1.5-2.0 : 0.8-1.2 | [7] |

| Reaction Temperature | 0-40 °C | [7] |

| Reaction Time | 3-6 hours | [7] |

| Product Yield (this compound sodium salt) | 55% | [7] |

| Product Purity | 99% | [7] |

Table 2: Kinetic Parameters for the Thermal Degradation of L-Ascorbic Acid (Illustrative of the initial oxidative step)

| Temperature (°C) | Rate Constant (k) (min⁻¹) | Half-life (t½) (min) | Activation Energy (Ea) (kJ/mol) | Reference |

| 40 | 4.55 x 10⁻⁴ | 1523 | 20.73 | [8] |

| 50 | 5.85 x 10⁻⁴ | 1185 | 20.73 | [8] |

| 60 | 8.40 x 10⁻⁴ | 825 | 20.73 | [8] |

| 70 | 1.10 x 10⁻³ | 630 | 20.73 | [8] |

| 80 | 1.015 x 10⁻³ | 683 | 20.73 | [8] |

Note: This data represents the overall degradation of ascorbic acid, which is the initial step in the formation of this compound. The kinetics of the subsequent conversion steps to this compound are not detailed here.

Experimental Protocols

Protocol for Chemical Synthesis of Sodium L-threonate

This protocol is adapted from a patented method for the preparation of this compound salts.[7]

Materials:

-

L-Ascorbic Acid (reagent grade)

-

30% Hydrogen Peroxide solution

-

Sodium Hydroxide (reagent grade)

-

Deionized water

-

Ethanol (B145695) (95%)

-

Activated Carbon

-

Reaction vessel with temperature control and stirring

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

Dissolve 10 kg of L-Ascorbic Acid in 200 L of deionized water in the reaction vessel.

-

While maintaining the temperature at or below 20 °C, slowly add 13 L of 30% hydrogen peroxide with constant stirring.

-

Slowly add 3 kg of sodium hydroxide, ensuring the reaction temperature does not exceed 35 °C.

-

Continue the reaction for 3 hours at 35 °C with continuous stirring.

-

To remove any remaining molecular oxygen, add activated carbon to the solution and heat gently.

-

Filter the hot solution to remove the activated carbon.

-

Concentrate the filtrate using a rotary evaporator until a syrupy consistency is achieved.

-

Add 20 L of ethanol to the syrup and heat gently to dissolve.

-

Allow the solution to crystallize at room temperature for 24 hours.

-

Collect the crystalline sodium L-threonate product by filtration.

Protocol for a General Spectrophotometric Enzyme Assay (Adaptable for L-threonate 3-dehydrogenase)

This is a general protocol for a dehydrogenase enzyme assay that can be adapted for L-threonate 3-dehydrogenase, which is involved in the enzymatic conversion of L-threonate in some organisms.[4] The assay monitors the change in absorbance at 340 nm due to the reduction of NAD⁺ to NADH.

Materials:

-

This compound (substrate)

-

NAD⁺ (cofactor)

-

Tris-HCl buffer (e.g., 50 mM, pH 7.5)

-

Enzyme extract containing L-threonate 3-dehydrogenase

-

UV-Vis Spectrophotometer with temperature control

-

Quartz cuvettes

Procedure:

-

Set the spectrophotometer to a wavelength of 340 nm and equilibrate the cuvette holder to the desired reaction temperature (e.g., 37 °C).

-

Prepare a reaction mixture in a quartz cuvette containing:

-

Tris-HCl buffer

-

NAD⁺ solution

-

This compound solution

-

-

Mix the contents of the cuvette by gentle inversion and place it in the spectrophotometer to record a baseline absorbance.

-

Initiate the reaction by adding a small volume of the enzyme extract to the cuvette.

-

Immediately start recording the absorbance at 340 nm at regular intervals (e.g., every 10 seconds) for a set period (e.g., 5 minutes).

-

The rate of the reaction is determined from the initial linear portion of the absorbance versus time plot.

-

Enzyme activity can be calculated using the Beer-Lambert law and the molar extinction coefficient of NADH at 340 nm (6220 M⁻¹cm⁻¹).

Mandatory Visualizations

Caption: Enzymatic Biosynthesis of this compound from Vitamin C.

Caption: Workflow for the Chemical Synthesis of Sodium L-threonate.

Caption: General Analytical Workflow for this compound Quantification.

Conclusion

The biosynthesis and chemical synthesis of this compound from L-ascorbic acid represent a significant area of research with direct implications for the development of novel therapeutics. This guide has provided a comprehensive overview of the key pathways, quantitative data, and detailed experimental protocols to aid researchers in their endeavors. The provided visualizations offer a clear and concise representation of these complex processes. Further research is warranted to fully elucidate the enzymatic machinery and kinetics of the biological pathways and to optimize the yields and efficiency of the chemical synthesis routes.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. This compound|High-Purity Reagent|RUO [benchchem.com]

- 4. scispace.com [scispace.com]

- 5. mdpi.com [mdpi.com]

- 6. Ascorbic acid oxidation by hydrogen peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. CN102875362A - Preparation method of this compound or salts thereof - Google Patents [patents.google.com]

- 8. beta.chem.uw.edu.pl [beta.chem.uw.edu.pl]

An In-depth Technical Guide to the Oxidative Degradation of L-Ascorbic Acid to L-Threonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the oxidative degradation of L-ascorbic acid (Vitamin C) to L-threonate, a crucial pathway in both biological systems and pharmaceutical formulations. This document details the chemical mechanisms, key intermediates, and influencing factors of this degradation process. It also provides structured experimental protocols for the analysis of this pathway and summarizes relevant quantitative data to support further research and development.

Introduction: The Significance of Ascorbic Acid Degradation

L-ascorbic acid is a vital water-soluble vitamin and a potent antioxidant. However, its inherent instability leads to degradation through oxidative pathways, diminishing its biological activity and impacting the stability of pharmaceutical products. One of the primary degradation routes involves the formation of L-threonate, a four-carbon sugar acid. Understanding the intricacies of this degradation pathway is paramount for optimizing the stability of L-ascorbic acid in various applications, from food fortification to drug formulation.

Chemical Pathways of L-Ascorbic Acid Degradation to L-Threonate

The oxidative degradation of L-ascorbic acid to L-threonate is a multi-step process involving several key intermediates. The primary pathway proceeds through the formation of dehydroascorbic acid (DHA) and subsequent hydrolysis and oxidative cleavage.

The Principal Pathway:

-

Oxidation to Dehydroascorbic Acid (DHA): The initial step is the two-electron oxidation of L-ascorbic acid to L-dehydroascorbic acid. This reaction can be catalyzed by various factors, including metal ions (like Cu²⁺ and Fe³⁺), enzymes (such as ascorbate (B8700270) oxidase), and exposure to oxygen and light.

-

Hydrolysis of DHA to 2,3-Diketogulonic Acid (DKG): DHA is relatively unstable in aqueous solutions and undergoes irreversible hydrolysis of its lactone ring to form 2,3-diketo-L-gulonic acid.

-

Oxidative Cleavage of DKG: The crucial step leading to the formation of L-threonate is the oxidative cleavage of the carbon-carbon bond between C2 and C3 of 2,3-diketogulonic acid. This reaction yields L-threonate (a C4 fragment) and oxalic acid (a C2 fragment).

Alternative Pathway in Plants:

In some plant species, an alternative pathway for ascorbate degradation has been identified that also leads to the formation of L-threonate.[1] This pathway involves the formation of 4-O-oxalyl-L-threonate as a key intermediate.[1]

-

Formation of Dehydroascorbic Acid (DHA): Similar to the principal pathway, L-ascorbic acid is first oxidized to DHA.

-

Formation of 4-O-oxalyl-L-threonate: DHA can be further oxidized to form 4-O-oxalyl-L-threonate.

-

Hydrolysis to L-Threonate and Oxalate: This intermediate is then hydrolyzed to yield L-threonate and oxalate.[1]

The following diagram illustrates the principal oxidative degradation pathway of L-ascorbic acid to L-threonate.

Quantitative Data on L-Ascorbic Acid Degradation

The rate of L-ascorbic acid degradation is influenced by several factors, including temperature, pH, oxygen concentration, and the presence of metal ions. The degradation often follows first-order kinetics.[2]

Table 1: Rate Constants for the Degradation of L-Ascorbic Acid at Different Temperatures [2]

| Temperature (°C) | Rate Constant (min⁻¹) |

| 25 | 5 x 10⁻⁵ |

| 35 | 2 x 10⁻⁴ |

| 65 | 1 x 10⁻³ |

| 90 | 3 x 10⁻³ |

Table 2: Kinetic Parameters for L-Ascorbic Acid Degradation in Orange Juice [3]

| Temperature (K) | Kinetic Model | Rate Equation | R² |

| 277 | Zero-Order | y = -0.4406x + 30.605 | 0.9979 |

| 277 | First-Order | y = -0.0164x + 0.0062 | 0.9998 |

| 295 | Zero-Order | y = -0.553x + 30.657 | 0.9992 |

| 295 | First-Order | y = -0.0006x - 0.0011 | 0.9998 |

Note: The yield of L-threonate is dependent on the specific reaction conditions and the prevalence of competing degradation pathways. Quantitative analysis of L-threonate requires specific analytical methods as detailed in the experimental protocols section.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for the Analysis of L-Ascorbic Acid and L-Threonate

This protocol provides a general framework for the simultaneous determination of L-ascorbic acid and its degradation product, L-threonate.

4.1.1. Materials and Reagents

-

L-Ascorbic acid standard

-

L-Threonic acid calcium salt standard

-

HPLC-grade water

-

HPLC-grade methanol (B129727)

-

Acetic acid, glacial

-

Metaphosphoric acid

-

Syringe filters (0.45 µm)

4.1.2. Instrumentation

-

HPLC system with a UV or electrochemical detector

-

Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

4.1.3. Sample Preparation

-

Accurately weigh the sample containing L-ascorbic acid.

-

Dissolve the sample in a solution of metaphosphoric acid (e.g., 5%) to prevent auto-oxidation.

-

Vortex the solution until fully dissolved.

-

Centrifuge the solution to pellet any insoluble material.

-

Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

4.1.4. Chromatographic Conditions [4]

-

Mobile Phase: A mixture of methanol and aqueous acetic acid (e.g., 30:70 v/v with 1% glacial acetic acid). The mobile phase should be degassed before use.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 25 °C

-

Injection Volume: 20 µL

-

Detection: UV detection at 254 nm for L-ascorbic acid. L-threonate may require a different wavelength or an alternative detection method like refractive index or mass spectrometry for optimal sensitivity.

4.1.5. Calibration

Prepare a series of standard solutions of L-ascorbic acid and L-threonate of known concentrations. Inject each standard and construct a calibration curve by plotting the peak area against the concentration.

4.1.6. Analysis

Inject the prepared sample and identify the peaks corresponding to L-ascorbic acid and L-threonate based on their retention times compared to the standards. Quantify the compounds using the calibration curves.

Kinetic Study of L-Ascorbic Acid Degradation

This protocol outlines a method to determine the degradation kinetics of L-ascorbic acid.

4.2.1. Procedure

-

Prepare a solution of L-ascorbic acid of known concentration in a suitable buffer at the desired pH.

-

Divide the solution into several aliquots and incubate them at a constant temperature.

-

At specific time intervals, withdraw an aliquot and immediately quench the degradation reaction by adding a stabilizing agent like metaphosphoric acid and placing it on ice.

-

Analyze the concentration of the remaining L-ascorbic acid in each aliquot using the HPLC method described above.

-

Plot the natural logarithm of the L-ascorbic acid concentration versus time. If the plot is linear, the reaction follows first-order kinetics. The negative of the slope of this line will be the rate constant (k).

Visualization of Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate the experimental workflow for HPLC analysis and the logical relationship of factors influencing L-ascorbic acid degradation.

Conclusion

The oxidative degradation of L-ascorbic acid to L-threonate is a complex process with significant implications for the stability and efficacy of products containing this essential vitamin. A thorough understanding of the underlying chemical pathways, the factors that influence the rate of degradation, and the appropriate analytical methods for its study is crucial for researchers and professionals in the fields of food science, nutrition, and pharmaceutical development. The information and protocols provided in this guide serve as a valuable resource for further investigation and for the development of strategies to mitigate the degradation of L-ascorbic acid.

References

Endogenous L-Threonic Acid in Human Plasma: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-threonic acid, a four-carbon sugar acid, is a normal, endogenous component of human plasma.[1] Its presence is intrinsically linked to the metabolism of L-ascorbic acid (Vitamin C), of which it is a primary degradation product.[1][2] This technical guide provides an in-depth overview of the occurrence of this compound in human plasma, detailing its metabolic origins, quantification methods, and factors influencing its concentration. The information is intended to support researchers, scientists, and drug development professionals in their understanding of this metabolite's role in human physiology.

Quantitative Data on this compound in Human Plasma

The concentration of this compound in the plasma of healthy individuals has been quantified in several studies. The data from key publications are summarized in the table below for comparative analysis.

| Study (Year) | Analytical Method | Subject Group | Mean Concentration (µM) | Concentration Range (µM) | Mean Concentration (µg/mL) | Concentration Range (µg/mL) |

| Wang et al. (2006) | HPLC-MS/MS | Healthy Chinese Subjects (n=unknown) | 28.1 ± 2.4 | Not Reported | 3.8 ± 0.4 | Not Reported |

| Deutsch (1998) | Not Specified | Healthy Subjects (n=28) | Not Reported | Not Reported | 3.8 ± 0.4 | Not Reported |

| Liu et al. (2016) | LC-MS/MS with derivatization | Healthy Subjects (endogenous level) | Not Reported | Calibration range: 0.73 - 73.46 µM | Not Reported | Calibration range: 100 - 10,000 ng/mL |

Metabolic Pathways

Formation of this compound from L-Ascorbic Acid

The primary source of endogenous this compound is the metabolic breakdown of L-ascorbic acid (Vitamin C). This pathway involves a series of oxidative reactions.

The degradation process is initiated by the oxidation of L-ascorbic acid to L-dehydroascorbic acid. This is followed by the irreversible hydrolysis of the lactone ring to form 2,3-diketo-L-gulonic acid. In the presence of hydrogen peroxide, 2,3-diketo-L-gulonic acid is then cleaved to yield this compound and oxalic acid.

Metabolic pathway of L-ascorbic acid.

Degradation of this compound

The metabolic fate of this compound in humans is not well-elucidated. While some metabolic databases indicate the involvement of L-threonate 3-dehydrogenase in the ascorbate (B8700270) and aldarate metabolism pathway, research has shown that the human gene for L-threonine 3-dehydrogenase (TDH) is an expressed pseudogene, meaning it is unlikely to produce a functional enzyme.[3][4][5][6][7] This suggests that this particular enzymatic pathway is not a significant route for this compound degradation in humans. In some non-human organisms, L-threonate can be catabolized into smaller molecules, including CO2, but the direct applicability of these pathways to human physiology is unclear.[8]

Experimental Protocols for Quantification

The accurate quantification of this compound in human plasma is crucial for clinical and research applications. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the most common and reliable method.

Method 1: HPLC-MS/MS without Derivatization (Wang et al., 2006)

This method provides a rapid and selective approach for the determination of L-threonate.

Sample Preparation:

-

Protein Precipitation: To 100 µL of plasma, add 300 µL of methanol.

-

Vortexing: Vortex the mixture for 3 minutes to ensure thorough mixing and protein precipitation.

-

Centrifugation: Centrifuge the samples at 14,800 rpm for 15 minutes.

-

Supernatant Collection: Carefully collect the supernatant for analysis.

Chromatographic and Mass Spectrometric Conditions:

-

HPLC System: Agilent 1100 series

-

Column: YMC J'Sphere C18 (150 mm × 2.0 mm, 4 µm)

-

Mobile Phase: Methanol:Acetonitrile:10 mM Ammonium Acetate (20:5:75, v/v/v)

-

Flow Rate: 0.2 mL/min

-

Mass Spectrometer: Triple quadrupole tandem mass spectrometer

-

Ionization Mode: Negative electrospray ionization (ESI)

-

Detection Mode: Multiple Reaction Monitoring (MRM)

-

Ion Transition: m/z 134.5 → 74.7

Workflow for HPLC-MS/MS analysis.

Method 2: LC-MS/MS with Chemical Derivatization (Liu et al., 2016)

This method utilizes chemical derivatization to enhance the chromatographic separation and detection of L-threonate, particularly to distinguish it from its stereoisomer, D-erythronate.

Sample Preparation:

-

Isotope Dilution and Protein Precipitation: Details of this step are not fully specified in the abstract but would typically involve adding a stable isotope-labeled internal standard and a protein precipitating agent.

-

Acetylation: The samples are acetylated following protein precipitation. This derivatization step improves the chromatographic properties of the analyte.

Chromatographic and Mass Spectrometric Conditions:

-

Chromatography: Reversed-phase conditions designed for baseline separation of the derivatized L-threonate and D-erythronate.

-

Mass Spectrometer: LC-MS/MS system.

-

Validation: The method was validated with a calibration range of 100 to 10,000 ng/mL.

Factors Influencing Plasma this compound Concentration

The primary factor influencing the endogenous concentration of this compound in human plasma is the intake and metabolism of L-ascorbic acid (Vitamin C).

-

Dietary Vitamin C Intake: As this compound is a direct metabolite of Vitamin C, its plasma concentration is expected to correlate with Vitamin C status. Increased dietary intake of Vitamin C leads to higher plasma concentrations of ascorbic acid, and consequently, a greater flux through its degradation pathway, resulting in increased this compound levels. Studies have shown that supplementation with Vitamin C increases its plasma and urinary concentrations.[9][10][11]

-

Metabolic Rate: Individual variations in the rate of ascorbic acid metabolism and degradation could also influence the steady-state levels of this compound.

-

Other Factors: While not specifically studied for this compound, general factors that can influence the plasma concentration of metabolites include age, sex, and overall dietary patterns. However, their specific impact on endogenous this compound levels requires further investigation.

Conclusion

This compound is a constant and quantifiable component of human plasma, originating primarily from the degradation of L-ascorbic acid. Its concentration can be reliably measured using sophisticated analytical techniques such as HPLC-MS/MS. A clear understanding of its metabolic pathways and the factors influencing its plasma levels, particularly the pivotal role of Vitamin C intake, is essential for researchers in the fields of nutrition, metabolism, and drug development. Further research is warranted to fully elucidate the degradation pathway of this compound in humans and to explore the full range of physiological factors that may modulate its endogenous concentrations.

References

- 1. Human Metabolome Database: Showing metabocard for Threonic acid (HMDB0000943) [hmdb.ca]

- 2. This compound|High-Purity Reagent|RUO [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. TDH L-threonine dehydrogenase (pseudogene) [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 5. The human L-threonine 3-dehydrogenase gene is an expressed pseudogene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. TDH (L-threonin dehydrogenase) | Center for Academic Research and Training in Anthropogeny (CARTA) [carta.anthropogeny.org]

- 7. The human L-threonine 3-dehydrogenase gene is an expressed pseudogene - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Metabolism of this compound in Rumex x acutus L. and Pelargonium crispum (L.) L'Hér - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Effects of Vitamin C Supplementation on Plasma and Urinary Vitamin C Concentration in Korean Women - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Vitamin C—Sources, Physiological Role, Kinetics, Deficiency, Use, Toxicity, and Determination [mdpi.com]

- 11. Vitamin C | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]

The Role of L-Threonic Acid in Central Carbon Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Threonic acid, a four-carbon sugar acid, is primarily recognized as a metabolic byproduct of ascorbic acid (Vitamin C) degradation.[1][2] While historically viewed as a simple catabolite, emerging research has shed light on its integration into central carbon metabolism, particularly in microorganisms and plants. This technical guide provides an in-depth exploration of the metabolic pathways involving this compound, its enzymatic transformations, and its connection to core metabolic processes. The information presented herein is intended to support researchers, scientists, and drug development professionals in understanding the significance of this compound and its potential applications.

Ascorbic Acid Degradation and this compound Formation

The primary route to this compound formation in biological systems is through the degradation of L-ascorbic acid.[1][2] In plants, this process can occur via two main pathways involving the cleavage of the ascorbic acid carbon backbone. The pathway relevant to this compound formation involves the cleavage between carbons 2 and 3 of the hexose (B10828440) derivative, yielding this compound (a C4 fragment) and oxalic acid (a C2 fragment).[3]

This degradation is particularly prominent under conditions of oxidative stress, where the antioxidant ascorbic acid is consumed.[4] For instance, in the plant model organism Arabidopsis thaliana, elevated levels of this compound are observed under conditions that promote ascorbate (B8700270) degradation, such as prolonged darkness or in mutants with impaired ascorbate recycling.[4]

Integration of this compound into Central Carbon Metabolism

The key to this compound's role in central carbon metabolism lies in its conversion to intermediates of glycolysis, a fundamental pathway for energy production and biosynthesis. This process has been more extensively characterized in bacteria, which can utilize L-threonate as a sole carbon source.[3][5]

Bacterial L-Threonate Catabolic Pathway

In bacteria, this compound is catabolized through a multi-step enzymatic pathway that ultimately yields dihydroxyacetone phosphate (B84403) (DHAP), an intermediate in glycolysis.[3][5] Two main variations of this pathway have been identified: a four-step pathway and a three-step pathway.[4]

The four-step pathway involves the following enzymatic conversions:

-

L-Threonate Dehydrogenase (LtnD): Oxidizes L-threonate to 2-oxo-L-threonate.[4]

-

2-Oxo-tetronate Isomerase (OtnI): Isomerizes 2-oxo-L-threonate to 3-oxo-L-threonate.[4]

-

3-Oxo-tetronate Kinase (3-OtnK): Phosphorylates 3-oxo-L-threonate to produce 3-oxo-4-phospho-L-threonate.[4]

-

3-Oxo-tetronate 4-phosphate Decarboxylase (3-OtnC): Decarboxylates 3-oxo-4-phospho-L-threonate to yield dihydroxyacetone phosphate (DHAP).[4]

The three-step pathway bypasses the isomerization step, with 2-oxo-L-threonate being directly processed by subsequent enzymes.[4]

L-Threonate Metabolism in Plants

While the degradation of this compound in plants is less understood, recent studies in Arabidopsis thaliana have identified a crucial protein, designated as L-threonate metabolizing domains (LTD).[4][6] This protein contains domains with homology to the three key enzymes of the bacterial three-step pathway: L-threonate dehydrogenase, 2-oxo-tetronate kinase, and 3-oxo-tetronate 4-phosphate decarboxylase.[4]

Genetic knockout studies have demonstrated that the LTD protein is essential for L-threonate metabolism in Arabidopsis.[4][6] Mutants lacking a functional LTD gene (ltd mutants) exhibit no detectable L-threonate dehydrogenase activity and accumulate significantly higher levels of L-threonate, especially under conditions that promote ascorbic acid degradation, such as prolonged darkness.[4] This suggests that plants possess a mechanism to channel the carbon from ascorbate degradation back into central metabolism, likely through a pathway analogous to the one found in bacteria.

Quantitative Data

The following tables summarize the quantitative data from studies on L-threonate metabolism in Arabidopsis thaliana.

Table 1: L-Threonate Concentration in Arabidopsis thaliana

| Genotype | Condition | L-Threonate (nmol/g FW) |

| Wild Type | Normal Light | ~15 |

| ltd mutant | Normal Light | ~30-40 |

| Wild Type | 72h Dark | ~15 |

| ltd mutant | 72h Dark | ~100-120 |

Data adapted from studies on Arabidopsis mutants under different light conditions.[4]

Table 2: L-Threonate Dehydrogenase Activity in Arabidopsis thaliana

| Genotype | Condition | L-Threonate Dehydrogenase Activity (nmol/h/mg protein) |

| Wild Type | Normal Light | ~30 |

| ltd mutant | Normal Light | Not Detectable |

| Wild Type | 48h Dark | ~90 |

| ltd mutant | 48h Dark | Not Detectable |

Data adapted from in-gel activity assays of Arabidopsis extracts.[4]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key metabolic pathways and a general workflow for investigating L-threonate metabolism.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound metabolism.

Metabolite Extraction from Arabidopsis thaliana for LC-MS Analysis

This protocol is adapted for the extraction of polar metabolites, including organic acids like this compound, from plant tissues.

Materials:

-

Liquid nitrogen

-

Pre-chilled mortar and pestle or bead beater

-

Extraction solvent: 80% methanol (B129727), pre-chilled to -20°C

-

Microcentrifuge tubes

-

Refrigerated microcentrifuge

-

Vacuum concentrator

Procedure:

-

Harvest approximately 100 mg of Arabidopsis tissue (e.g., rosette leaves) and immediately freeze in liquid nitrogen to quench metabolic activity.

-

Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a bead beater.

-

Transfer the frozen powder to a pre-weighed microcentrifuge tube.

-

Add 1 mL of pre-chilled 80% methanol to the tube.

-

Vortex vigorously for 1 minute to ensure thorough mixing.

-

Incubate on ice for 20 minutes, with intermittent vortexing.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Carefully transfer the supernatant to a new microcentrifuge tube.

-

To ensure complete extraction, re-extract the pellet with another 0.5 mL of 80% methanol, vortex, centrifuge, and pool the supernatants.

-

Dry the combined supernatant in a vacuum concentrator.

-

Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of ultrapure water or a solvent compatible with your LC-MS system.

-

Centrifuge the reconstituted sample at 14,000 x g for 10 minutes at 4°C to pellet any insoluble debris.

-

Transfer the supernatant to an autosampler vial for LC-MS analysis.

L-Threonate Dehydrogenase Activity Assay (In-gel Staining)

This method allows for the visualization of L-threonate dehydrogenase activity directly in a native polyacrylamide gel.

Materials:

-

Native PAGE running buffer and gel casting reagents

-

Protein extraction buffer: 50 mM Tris-HCl (pH 7.5), 1 mM EDTA, 1 mM DTT, and protease inhibitors

-

Staining solution: 100 mM Tris-HCl (pH 8.0), 1 mM NAD+, 10 mM this compound, 0.1 mg/mL Nitro Blue Tetrazolium (NBT), and 0.03 mg/mL Phenazine Methosulfate (PMS)

Procedure:

-

Protein Extraction:

-

Homogenize frozen plant tissue in protein extraction buffer on ice.

-

Centrifuge at 12,000 x g for 20 minutes at 4°C.

-

Collect the supernatant containing the crude protein extract.

-

Determine the protein concentration using a standard method (e.g., Bradford assay).

-

-

Native PAGE:

-

Load equal amounts of protein (e.g., 30-50 µg) per lane on a native polyacrylamide gel.

-

Run the electrophoresis at a constant voltage in a cold room or with a cooling system to maintain the native protein structure.

-

-

In-gel Activity Staining:

-

After electrophoresis, carefully remove the gel from the glass plates.

-

Rinse the gel briefly with deionized water.

-

Incubate the gel in the staining solution in the dark at room temperature.

-

Monitor the development of dark blue formazan (B1609692) bands, which indicate the location of L-threonate dehydrogenase activity.

-

The reaction is initiated by the reduction of NAD+ to NADH by the dehydrogenase, which then reduces NBT to the insoluble formazan precipitate, catalyzed by PMS.

-

Once the bands are of sufficient intensity, stop the reaction by washing the gel with deionized water.

-

Document the gel by scanning or photography.

-

Coupled Enzyme Assay for 2-Oxo-tetronate Isomerase

Hypothetical Coupled Assay:

-

Reaction 1 (Isomerase): 2-Oxo-L-threonate → 3-Oxo-L-threonate (catalyzed by 2-Oxo-tetronate Isomerase)

-

Reaction 2 (Coupling Enzyme): 3-Oxo-L-threonate + NADH + H+ → Product + NAD+ (catalyzed by a specific reductase that uses 3-oxo-L-threonate as a substrate)

Materials:

-

Purified or partially purified 2-oxo-tetronate isomerase

-

Substrate: 2-Oxo-L-threonate (requires chemical synthesis or enzymatic production)

-

Coupling enzyme: A specific 3-oxo-L-threonate reductase (hypothetical, would need to be identified and purified)

-

NADH

-

Assay buffer (e.g., 100 mM Tris-HCl, pH 7.5)

-

Spectrophotometer capable of reading at 340 nm

Procedure:

-

Prepare a reaction mixture in a cuvette containing the assay buffer, NADH, and the coupling enzyme.

-

Initiate the reaction by adding the substrate, 2-oxo-L-threonate.

-

Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.

-

The rate of NADH oxidation is proportional to the rate of 3-oxo-L-threonate formation by the isomerase.

-

Controls lacking the isomerase or the substrate should be run to account for any background NADH oxidation.

Coupled Enzyme Assay for 3-Oxo-tetronate Kinase

This assay measures the kinase activity by coupling the production of ADP to the oxidation of NADH.

Materials:

-

Purified 3-oxo-tetronate kinase

-

Substrate: 3-Oxo-L-threonate (requires synthesis)

-

ATP

-

Coupling enzymes: Pyruvate kinase (PK) and Lactate dehydrogenase (LDH)

-

Phosphoenolpyruvate (PEP)

-

NADH

-

Assay buffer: 100 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 50 mM KCl

-

Spectrophotometer capable of reading at 340 nm

Procedure:

-

The reaction principle is as follows:

-

3-Oxo-tetronate kinase catalyzes: 3-Oxo-L-threonate + ATP → 3-Oxo-4-phospho-L-threonate + ADP

-

Pyruvate kinase catalyzes: ADP + PEP → ATP + Pyruvate

-

Lactate dehydrogenase catalyzes: Pyruvate + NADH + H+ → Lactate + NAD+

-

-

Prepare a reaction mixture in a cuvette containing the assay buffer, ATP, PEP, NADH, PK, and LDH.

-

Initiate the reaction by adding the substrate, 3-oxo-L-threonate.

-

Monitor the decrease in absorbance at 340 nm as NADH is oxidized to NAD+.

-

The rate of NADH oxidation is directly proportional to the rate of ADP production by the 3-oxo-tetronate kinase.

-

Perform control reactions without the kinase or the substrate to measure background ATPase activity and non-enzymatic NADH oxidation.

Assay for 3-Oxo-tetronate 4-phosphate Decarboxylase

The activity of this decarboxylase can be measured by monitoring the consumption of its substrate or the formation of its product, DHAP. A coupled assay monitoring DHAP formation is proposed here.

Materials:

-

Purified 3-oxo-tetronate 4-phosphate decarboxylase

-

Substrate: 3-Oxo-4-phospho-L-threonate (requires synthesis)

-

Coupling enzyme: Glycerol-3-phosphate dehydrogenase (GPDH)

-

NADH

-

Assay buffer: 100 mM Tris-HCl (pH 7.5)

-

Spectrophotometer capable of reading at 340 nm

Procedure:

-

The reaction principle is as follows:

-

3-Oxo-tetronate 4-phosphate decarboxylase catalyzes: 3-Oxo-4-phospho-L-threonate → Dihydroxyacetone phosphate (DHAP) + CO2

-

Glycerol-3-phosphate dehydrogenase catalyzes: DHAP + NADH + H+ → Glycerol-3-phosphate + NAD+

-

-

Prepare a reaction mixture in a cuvette containing the assay buffer, NADH, and GPDH.

-

Initiate the reaction by adding the substrate, 3-oxo-4-phospho-L-threonate.

-

Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.

-

The rate of NADH oxidation is proportional to the rate of DHAP formation by the decarboxylase.

-

Run controls without the decarboxylase or the substrate to account for any background reactions.

Conclusion

This compound, far from being a mere waste product of ascorbate metabolism, represents a valuable carbon source that can be funneled back into central carbon metabolism. The elucidation of its catabolic pathways in bacteria and the discovery of a homologous system in plants underscore a conserved mechanism for carbon recycling. The quantitative data and experimental protocols provided in this guide offer a foundation for further research into the regulation and physiological significance of this compound metabolism. A deeper understanding of these pathways may open new avenues for metabolic engineering and the development of novel therapeutic strategies.

References

- 1. genscript.com [genscript.com]

- 2. researchgate.net [researchgate.net]

- 3. academic.oup.com [academic.oup.com]

- 4. Optimization of a Non-Radioactive High-Throughput Assay for Decarboxylase Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. A continuous spectrophotometric assay for mitogen-activated protein kinase kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of L-Threonic Acid in Enhancing Neuronal Plasticity and Synapse Density: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neuronal plasticity, the brain's ability to reorganize its structure and function in response to experiences, is fundamental to learning and memory. A key element of this process is the density of synapses, the connections between neurons. Emerging research has identified L-threonic acid, a metabolite of vitamin C, as a significant modulator of synaptic plasticity and density, primarily through its role in elevating intracellular magnesium concentrations within neurons. This technical guide provides an in-depth analysis of the mechanisms of action of this compound, a summary of the quantitative data from key studies, detailed experimental protocols for the methodologies cited, and visualizations of the critical signaling pathways and experimental workflows.

Introduction

The decline of cognitive function with age and in neurodegenerative diseases is often associated with a reduction in synapse number and plasticity.[1] Consequently, therapeutic strategies aimed at enhancing synaptic health are of paramount interest in neuroscience and drug development. This compound, particularly when administered as magnesium L-threonate (MgT), has demonstrated significant potential in enhancing cognitive functions by positively impacting synaptic architecture and function.[2][3] This document serves as a comprehensive resource for understanding the molecular mechanisms underpinning the effects of this compound on neuronal plasticity and synapse density.

Mechanism of Action of this compound

This compound's primary function in the central nervous system is to facilitate the transport of magnesium ions (Mg²⁺) into neurons.[1][4] While magnesium is a crucial ion for neuronal function, its transport across the blood-brain barrier and into neurons is tightly regulated. L-threonate appears to be a unique anion that can efficiently carry magnesium into the cerebrospinal fluid and subsequently into neurons.[4][5]

The proposed mechanism involves the utilization of glucose transporters (GLUTs) for the uptake of L-threonate into neurons.[1][6] Once inside the neuron, the increased concentration of intracellular magnesium exerts several downstream effects that collectively enhance synaptic plasticity and density.

Upregulation of NMDA Receptors

One of the most significant effects of elevated intracellular magnesium is the upregulation of the NR2B subunit of the N-methyl-D-aspartate (NMDA) receptor.[1][7] NMDA receptors are critical for synaptic plasticity, particularly for the induction of long-term potentiation (LTP), a cellular mechanism underlying learning and memory.[7] The NR2B subunit, in particular, is associated with enhanced synaptic plasticity.[7]

Enhancement of Mitochondrial Function

L-threonate treatment has been shown to boost mitochondrial membrane potential.[1][6] Mitochondria are the primary energy producers in neurons, and their proper function is essential for the high energy demands of synaptic transmission and plasticity. Enhanced mitochondrial function can lead to increased ATP production, which supports the processes of neurotransmitter release, receptor trafficking, and cytoskeletal rearrangements necessary for synaptic remodeling.

Increased Synapse Density

The culmination of these molecular changes is an increase in both structural and functional synapse density.[1][2] Studies have demonstrated that L-threonate treatment leads to a higher number of synaptic connections between neurons.[1] This is observed through an increase in the density of presynaptic and postsynaptic protein markers and through functional assays that measure synaptic vesicle recycling.[1]

Quantitative Data on the Effects of this compound

The following tables summarize the key quantitative findings from preclinical and clinical studies on this compound and Magnesium L-threonate (L-TAMS/MgT).

| Parameter | Model System | Treatment | Result | Reference |

| Brain Magnesium Levels | Rodents | Oral MgT | ~15% increase in cerebrospinal fluid magnesium | [8][9] |

| Synapse Density | Cultured Hippocampal Neurons | L-threonate | Significant increase in functional synapse density | [1] |

| NR2B Expression | Cultured Hippocampal Neurons | L-threonate | Upregulation of NR2B-containing NMDA receptors | [1] |

| Mitochondrial Membrane Potential | Cultured Hippocampal Neurons | L-threonate | Boosted mitochondrial membrane potential | [1] |

| Cognitive Function | Older Adults with Cognitive Impairment | L-TAMS (MMFS-01) | Reversal of measures of brain aging by 9 years | [3][10] |

| Learning and Memory | Young Rats | MgT | Enhancement of learning abilities, working memory, and short- and long-term memory | [2] |

| Fear Memory Extinction | Rats | MgT | Facilitation of fear memory extinction | [8] |

Table 1: Summary of Quantitative Effects of this compound and its Magnesium Salt.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Primary Hippocampal Neuron Culture

This protocol is adapted from standard procedures for isolating and culturing primary hippocampal neurons from embryonic rodents.[1][8]

-

Tissue Dissection: Hippocampi are dissected from E18 rat or mouse embryos in ice-cold dissection medium.

-

Enzymatic Digestion: The tissue is incubated in a papain solution (20 units/ml) for 20-30 minutes at 37°C to dissociate the cells.

-

Mechanical Dissociation: The tissue is then gently triturated using fire-polished Pasteur pipettes of decreasing tip diameter to obtain a single-cell suspension.

-

Plating: Neurons are plated on poly-L-lysine-coated glass coverslips or culture dishes at a density of 250,000-300,000 cells/ml in Neurobasal medium supplemented with B-27, GlutaMAX, and penicillin/streptomycin.

-

Culture Maintenance: Cultures are maintained in a humidified incubator at 37°C and 5% CO₂. Half of the medium is replaced every 3-4 days.

Immunofluorescence for Synapse Density

This protocol describes the staining of pre- and postsynaptic markers to quantify synapse density.[11][12]

-

Fixation: Cultured neurons or brain slices are fixed with 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS) for 20 minutes at room temperature.

-

Permeabilization and Blocking: Samples are permeabilized with 0.25% Triton X-100 in PBS for 10 minutes and then blocked with 10% normal goat serum in PBS for 1 hour to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Samples are incubated overnight at 4°C with primary antibodies targeting presynaptic (e.g., Synapsin-1, vGlut1) and postsynaptic (e.g., PSD-95, Homer1) proteins. Antibodies are diluted in the blocking buffer.

-

Secondary Antibody Incubation: After washing with PBS, samples are incubated for 1-2 hours at room temperature with fluorophore-conjugated secondary antibodies.

-

Imaging and Analysis: Coverslips are mounted on slides with an anti-fading mounting medium. Images are acquired using a confocal microscope. Synapses are identified as co-localized pre- and postsynaptic puncta, and their density is quantified using image analysis software like ImageJ with a puncta analyzer plugin.

Western Blotting for NR2B Subunit Expression

This protocol details the detection of changes in the expression of the NR2B subunit of the NMDA receptor.[13][14]

-

Protein Extraction: Neurons are lysed in RIPA buffer containing protease and phosphatase inhibitors. The total protein concentration is determined using a BCA assay.

-

SDS-PAGE: Equal amounts of protein (20-30 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) on an 8-10% gel.

-

Protein Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane is blocked for 1 hour at room temperature in 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST).

-

Antibody Incubation: The membrane is incubated overnight at 4°C with a primary antibody specific for the NR2B subunit. After washing with TBST, the membrane is incubated for 1 hour at room temperature with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and imaged. Band intensities are quantified and normalized to a loading control like β-actin or GAPDH.

Measurement of Mitochondrial Membrane Potential (ΔΨm)

This protocol uses the fluorescent dye Tetramethylrhodamine, Methyl Ester (TMRM) to measure ΔΨm.[9][10]

-

Dye Loading: Cultured neurons are incubated with 20-100 nM TMRM in their culture medium for 30-45 minutes at 37°C.

-

Imaging: Live-cell imaging is performed using a fluorescence microscope equipped with an appropriate filter set for TMRM (e.g., 549 nm excitation, 575 nm emission).

-

Data Analysis: The fluorescence intensity of TMRM within the mitochondria is quantified. A decrease in fluorescence intensity indicates mitochondrial depolarization, while an increase suggests hyperpolarization. For quantitative measurements, the fluorescence signal can be calibrated using a protonophore like FCCP to completely dissipate the membrane potential.

Functional Synapse Density Assay using FM1-43

This protocol uses the styryl dye FM1-43 to visualize actively recycling synaptic vesicles.[15][16]

-

Dye Loading: Neurons are stimulated (e.g., with high KCl solution or electrical field stimulation) in the presence of 10-15 µM FM1-43 to induce synaptic vesicle endocytosis and dye uptake.

-

Washing: The external dye is thoroughly washed away with a calcium-free buffer to stop further vesicle cycling.

-

Imaging: The fluorescence of the internalized FM1-43 in presynaptic terminals is imaged using a fluorescence microscope.

-

Destaining: To confirm that the fluorescence is due to specific uptake into synaptic vesicles, a second stimulation is applied in the absence of the dye to induce exocytosis and release of the dye (destaining).

-

Analysis: The number of fluorescent puncta represents the number of functional presynaptic terminals. The density is calculated per unit length of dendrite or per image area.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows described in this guide.

References

- 1. Protocol for the Primary Culture of Cortical and Hippocampal neurons [gladstone.org]

- 2. Culture of mouse/rat primary neurons [bio-protocol.org]

- 3. apps.dtic.mil [apps.dtic.mil]

- 4. Neural Stem Cell Culture Protocols [sigmaaldrich.com]

- 5. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 6. Determination of Mitochondrial Membrane Potential and Reactive Oxygen Species in Live Rat Cortical Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biorxiv.org [biorxiv.org]

- 8. Culturing hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Quantitative measurement of mitochondrial membrane potential in cultured cells: calcium-induced de- and hyperpolarization of neuronal mitochondria - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Live-cell imaging: Mitochondria membrane potential [protocols.io]

- 11. Evaluation of Synapse Density in Hippocampal Rodent Brain Slices - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Microscopic Analysis of Synapses in Mouse Hippocampal Slices Using Immunofluorescence [jove.com]

- 13. researchgate.net [researchgate.net]

- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 15. FM 1–43 Labeling of Synaptic Vesicle Pools at the Drosophila Neuromuscular Junction - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Fluorescent Measurement of Synaptic Activity Using FM Dyes in Dissociated Hippocampal Cultured Neurons [bio-protocol.org]

L-Threonic Acid's Mechanism in Cognitive Enhancement: A Technical Guide

Executive Summary: The decline of cognitive function, a hallmark of aging and neurodegenerative diseases, is closely linked to the loss of synaptic density and plasticity in the brain. Magnesium is a critical ion for neurological health, playing a pivotal role in synaptic function and the regulation of N-methyl-D-aspartate (NMDA) receptors, which are essential for learning and memory. However, the efficacy of traditional magnesium supplements in boosting brain magnesium levels is limited by the blood-brain barrier. L-threonic acid, a metabolite of Vitamin C, has been identified as a key component in a novel compound, Magnesium L-Threonate (L-TAMS or MgT), which effectively elevates magnesium concentrations in the brain. This document provides a comprehensive technical overview of the molecular mechanisms through which this compound facilitates cognitive enhancement, focusing on its role in increasing intraneuronal magnesium, modulating synaptic plasticity, and increasing synaptic density. This guide is intended for researchers, scientists, and professionals in drug development, offering detailed data, experimental protocols, and pathway visualizations.

Introduction: The Challenge of Brain Magnesium Elevation

Magnesium (Mg²⁺) is the fourth most abundant cation in the body and a crucial cofactor in over 300 enzymatic reactions, including those vital for neuronal function.[1][2] In the central nervous system, Mg²⁺ acts as a physiological voltage-dependent blocker of the NMDA receptor ion channel, a process fundamental to synaptic plasticity.[2][3] Despite its importance, increasing magnesium levels in the brain via supplementation is challenging due to the tight regulation imposed by the blood-brain barrier.[4][5]

Researchers at MIT developed Magnesium L-Threonate (MgT), a compound that combines magnesium with this compound, to overcome this obstacle.[6] Studies have demonstrated that this formulation is more bioavailable and effective at crossing the blood-brain barrier compared to other forms of magnesium, leading to significantly increased magnesium concentrations in the cerebrospinal fluid (CSF) and within neurons.[7][8]

The Role of L-Threonate in Brain Magnesium Bioavailability

The unique efficacy of L-TAMS is attributed to the L-threonate component. This compound is naturally present in the CSF.[7][9] Research suggests that oral treatment with L-TAMS elevates CSF threonate levels, which in turn facilitates the transport of magnesium into neurons.[7][9] Studies on cultured hippocampal neurons have shown that threonate treatment directly induces an increase in intracellular Mg²⁺ concentration, an effect not observed with other common magnesium salts.[7][9] This suggests L-threonate acts as a critical carrier, driving magnesium into the brain and neural cells.[7][10]

Table 1: Effects of Magnesium L-Threonate on Brain Magnesium Levels

| Study Type | Animal Model | Treatment | Duration | Key Finding | Reference |

| Preclinical | Rodents | Oral MgT | - | Raised brain fluid magnesium levels by 54%. | [6] |

| Preclinical | Rats | Oral MgT | 24 days | Significantly elevated Mg²⁺ concentrations in CSF by 7% to 15%. | [8] |

| Preclinical | Normal Mice | Oral MgT (1.2 mM in drinking water) | 28 days | Increased Mg²⁺ concentration in CSF by ~21.6%. No significant change with MgSO₄. | [11] |

| Preclinical | APPswe/PS1dE9 Mice | Oral MgT | - | Increased brain tissue Mg²⁺ concentration by 30%. | [11] |

Core Mechanism: From Ion Channel Modulation to Structural Plasticity

Once intraneuronal magnesium levels are elevated, L-TAMS exerts its pro-cognitive effects through a multi-faceted mechanism primarily centered on the enhancement of synaptic plasticity and density.

Modulation of NMDA Receptors and Long-Term Potentiation (LTP)

Magnesium's primary role in synaptic plasticity is its regulation of the NMDA receptor. At resting potential, Mg²⁺ blocks the NMDA receptor channel. Depolarization of the postsynaptic membrane removes this block, allowing calcium (Ca²⁺) influx, a critical trigger for LTP, the molecular basis for learning and memory.

Elevated intraneuronal Mg²⁺ from L-TAMS treatment has been shown to upregulate the expression of the NR2B subunit of the NMDA receptor in cultured hippocampal neurons.[3][9][12] The NR2B subunit is of particular importance as it confers greater synaptic plasticity.[3] This upregulation enhances NMDA receptor-mediated signaling and facilitates the induction of LTP.[3] This leads to greater synaptic efficiency, which is critical for the formation and retention of memories.[3][12]

Increased Synaptic Density

A key outcome of enhanced LTP is an increase in the number of functional synapses. Animal studies have consistently demonstrated that elevating brain magnesium with L-TAMS increases synaptic density in the hippocampus, a brain region critical for memory formation.[6][13] This structural change is believed to be a primary contributor to the observed improvements in cognitive function.[6][7] A recent in vitro study further elucidated that increased neuronal magnesium promotes the formation of "weak" synaptic configurations, which are more flexible and have a greater capacity for encoding new information and connections, as opposed to "strong," more rigid configurations that encode older memories.[14]

Promotion of Adult Hippocampal Neurogenesis

Beyond synaptic modulation, L-TAMS has been shown to ameliorate cognitive deficits in mouse models of Alzheimer's disease by attenuating the impairment of adult hippocampal neurogenesis.[15] Treatment with MgT increased the number of newborn neurons in the hippocampus, an effect potentially mediated through the activation of the ERK/CREB signaling pathway, which is crucial for cell proliferation and differentiation.[15]

Evidence for Cognitive Enhancement

The molecular and cellular changes induced by L-TAMS translate into measurable improvements in cognitive performance in both preclinical and clinical settings.

Preclinical Data

Animal studies have provided robust evidence for the efficacy of L-TAMS in improving learning and memory.

Table 2: Preclinical Efficacy of Magnesium L-Threonate in Animal Models

| Animal Model | Cognitive Domain | Treatment Details | Key Finding | Reference |

| Aged Rats | Spatial Memory | Oral MgT | Made ~15% more correct choices in a T-maze test vs. untreated rats at day 24 (p<0.05). | [3] |

| Alzheimer's Model Mice (APP/PS1) | Learning & Memory | Oral MgT daily for 3 months | Significantly shortened escape latency and increased platform crossings in Morris Water Maze vs. untreated AD mice (p<0.01). | [16] |

| Alzheimer's Model Mice (APP/PS1) | Cognitive Deficit | Oral MgT | Ameliorated cognitive deficits as measured by the Morris Water Maze. | [17] |

| Alzheimer's Model Mice (APP/PS1) | Memory Impairment | Oral MgT | Attenuated memory impairment and increased newborn neuron marker (DCX) expression. | [15] |

| Neuropathic Pain Model Rats | Short-Term Memory | Oral MgT | Prevented and restored short-term memory deficits associated with neuropathic pain. | [18] |

Clinical Data

Human trials have corroborated the findings from animal studies, demonstrating the potential of L-TAMS to improve cognitive function in older adults.

Table 3: Clinical Efficacy of Magnesium L-Threonate in Humans

| Study Population | Cognitive Domain | Treatment Details | Key Finding | Reference |

| 50-70 year olds with self-reported memory complaints | Working Memory | 1.5-2 g/day MgT for 12 weeks | Improved digit span test by 13.1% at week 6 vs. placebo (p=0.023). | [12] |

| Older adults with cognitive impairment | Overall Cognitive Ability | L-TAMS (MMFS-01) for 12 weeks | Significantly improved overall cognitive composite score vs. placebo (p=0.003; Cohen's d=0.91). | [19][20] |

| 15 patients with mild-to-moderate dementia | Global Cognition | 1,800 mg/day for 8 weeks (open-label) | A significant increase was found in MMSE scores after 8 weeks of treatment. | [19][21] |

| Healthy Chinese Adults | Cognitive Functions | MgT-based formula for 30 days | Significant improvements in word recognition, visual memory, and executive function tests. | [8] |

Key Experimental Protocols

Protocol: Quantification of Synaptic Density via Immunofluorescence

This protocol provides a method for the semi-quantitative estimation of synaptic density in ex vivo brain slices, a key technique for evaluating the effects of L-TAMS.[22][23]

-

Tissue Preparation: Anesthetize and perfuse the animal with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA). Extract the brain and postfix overnight in 4% PFA. Prepare 200-300 µm thick coronal or sagittal slices containing the hippocampus using a vibrotome.[23]

-

Fixation and Permeabilization: Fix free-floating slices for 20-60 minutes.[23] Permeabilize and block non-specific antibody binding by incubating slices in a blocking solution (e.g., PBS with 0.3% Triton X-100 and 5% normal goat serum) for 1-2 hours at room temperature.

-